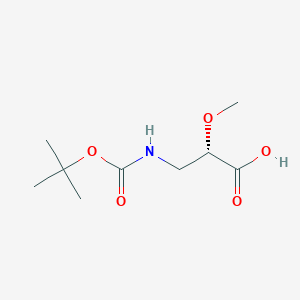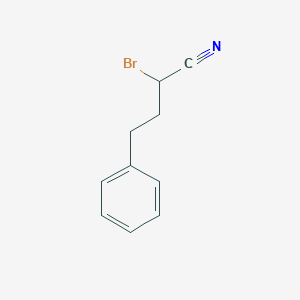
2-Bromo-4-phenylbutanenitrile
Descripción general
Descripción
2-Bromo-4-phenylbutanenitrile is a chemical compound with the molecular formula C10H10BrN . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-phenylbutanenitrile consists of a phenyl group attached to a four-carbon chain, with a bromine atom and a nitrile group attached to the carbon atoms .Aplicaciones Científicas De Investigación
Synthesis Intermediates
2-Bromo-4-phenylbutanenitrile serves as a key intermediate in various synthesis processes. For instance, it plays a crucial role in the synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutanenitrile, which are important intermediates for trimebutine production. These compounds were synthesized with total yields of 51% and 59.4%, respectively, and their structures were confirmed using 1H-NMR and ESI-MS techniques (Chen Jia-run, 2009).
Electronic and Non-Linear Optical Properties
In a study, derivatives of 2-bromo-4-phenylbutanenitrile were synthesized and analyzed for their electronic and non-linear optical properties. This involved frontier molecular orbital analysis, molecular electrostatic potential studies, and examination of their reactivity (Usman Nazeer et al., 2020).
Chemical Transformations
Oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles is another significant transformation of related compounds. This method allows the preparation of complex structures through nucleophilic intramolecular cyclization, improving yields and expanding reaction scope (N. A. Aksenov et al., 2022).
Fluorescent Probes
2-Bromo-4-phenylbutanenitrile derivatives have been used in designing fluorescent probes. For example, a study described the synthesis of a ratiometric fluorescent probe for N2H4 detection, highlighting its low cytotoxicity, large Stokes shift, and low detection limit, demonstrating its applicability in environmental water systems and biological imaging (Meiqing Zhu et al., 2019).
Chemical Behavior and Kinetics
The chemical behavior and kinetics of substituted 4-chloro-N-phenylbutanamides were studied, showing the substrate undergoes ring closure to yield substituted 1-phenylpyrrolidin-2-ones. This study provided insights into the dissociation constants and cyclization rate constants in various mediums (M. Sedlák et al., 2002).
Separation of Haloalkane Isomers
In research on separating haloalkane isomers, 2-Bromo-4-phenylbutanenitrile related compounds were used to demonstrate high selectivity in adsorptive processes. This study provided valuable insights for distillation-free strategies in isomer separation, critical in fundamental research and industrial applications (Jiarui Wu et al., 2022).
Propiedades
IUPAC Name |
2-bromo-4-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUPLFJIPJPDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-phenylbutanenitrile | |
CAS RN |
147288-34-4 | |
| Record name | 2-bromo-4-phenylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



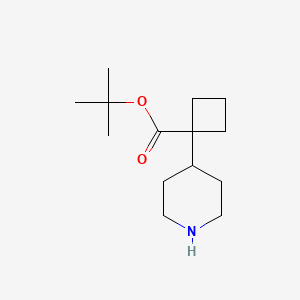
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)
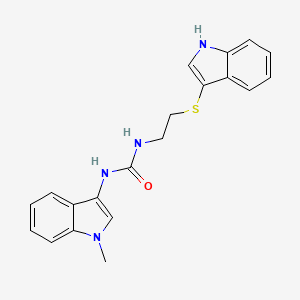
![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)
![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)
![Methyl 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2956734.png)
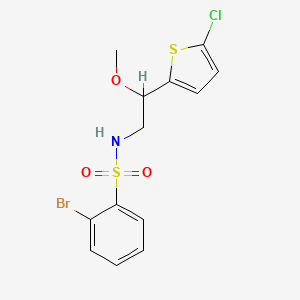
![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956740.png)
![Methyl 2-[[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetate](/img/structure/B2956743.png)
![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2956744.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2956745.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2956746.png)
